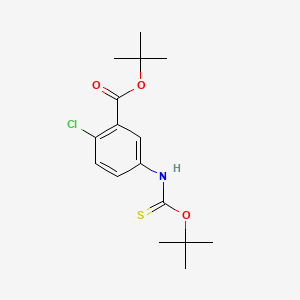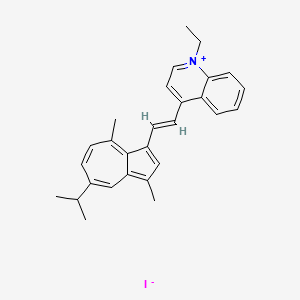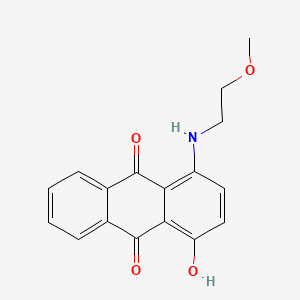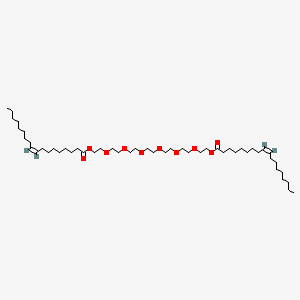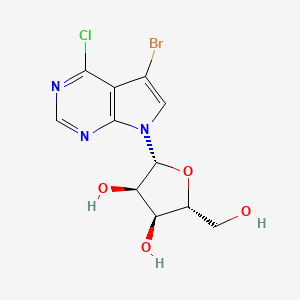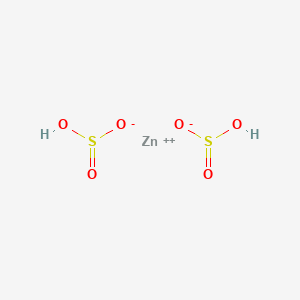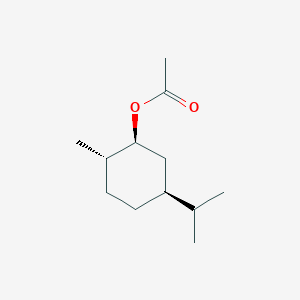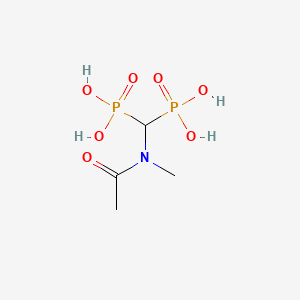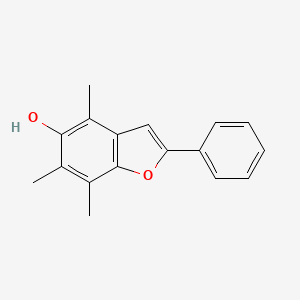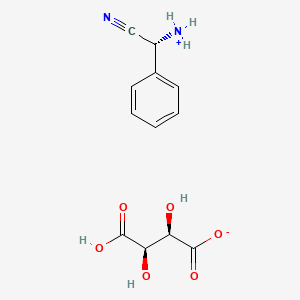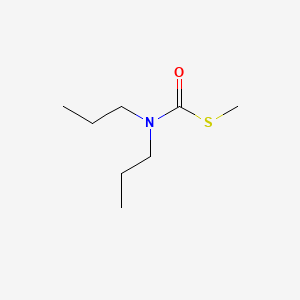
S-Methyl dipropylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl dipropylcarbamothioate is a chemical compound belonging to the class of carbamothioates. These compounds are characterized by the presence of a thiocarbamate functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to an oxygen atom and a nitrogen atom. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl dipropylcarbamothioate typically involves the reaction of secondary amines with carbon disulfide and alkyl alcohols. One common method is the Newman-Kwart Rearrangement, which is a thermal migration of O-aryl to S-aryl in arylthiocarbamates . This method is highly efficient and can be used to produce S-alkylthiocarbamates in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . These methods are preferred due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
S-Methyl dipropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
S-Methyl dipropylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the inhibition of enzymes such as pyruvate dehydrogenase complex.
Industry: It is used as a herbicide and pesticide in agriculture.
Mechanism of Action
The mechanism of action of S-Methyl dipropylcarbamothioate involves the inhibition of specific enzymes and metabolic pathways. For example, it inhibits the pyruvate dehydrogenase complex, which is involved in the synthesis of fatty acids and other essential biomolecules . This inhibition can lead to a decrease in the synthesis of these molecules, affecting various biological processes.
Comparison with Similar Compounds
S-Methyl dipropylcarbamothioate can be compared with other similar compounds such as S-ethyl dipropylcarbamothioate and S-propyl dipropylcarbamothioate . These compounds share similar structures and functional groups but differ in their alkyl substituents. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and biological activity.
List of Similar Compounds
- S-Ethyl dipropylcarbamothioate
- S-Propyl dipropylcarbamothioate
Properties
CAS No. |
55852-80-7 |
|---|---|
Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
S-methyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-4-6-9(7-5-2)8(10)11-3/h4-7H2,1-3H3 |
InChI Key |
YRDXDHADVUGAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


